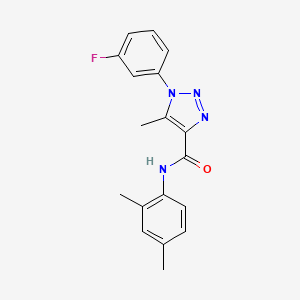

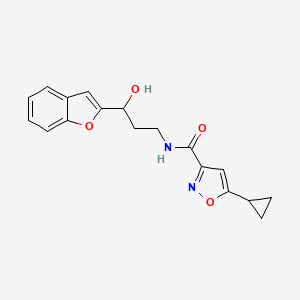

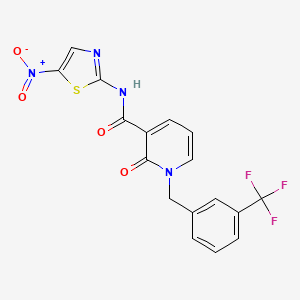

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran derivatives are a class of compounds that have been studied for their potential anticancer activity . They have been shown to inhibit PI3K and VEGFR-2, which are important enzymes in cancer cell signaling .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the use of 1 H-NMR, 13 C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is typically confirmed using techniques such as 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

The chemical reactivity of benzofurans has been studied extensively . These compounds are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems.Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound may exhibit significant cell growth inhibitory effects on various cancer cell lines. For instance, certain benzofuran compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . This suggests potential applications in developing targeted cancer therapies with minimal side effects.

Antibacterial Properties

The antibacterial activity of benzofuran derivatives is another promising area of application. These compounds have been tested against standard and clinical strains, showing potential as new antibacterial agents. The development of novel benzofuran compounds could lead to effective treatments for bacterial infections .

Antiviral Applications

Benzofuran compounds have also demonstrated antiviral activities. For example, certain macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, indicating potential use as therapeutic drugs for hepatitis C disease . This opens up possibilities for the compound to be used in antiviral drug development.

Antioxidative Effects

The antioxidative properties of benzofuran derivatives make them suitable for research into diseases caused by oxidative stress. These compounds can potentially be used to develop drugs that protect cells from damage caused by free radicals .

Synthesis of Complex Benzofuran Systems

The compound’s structure allows for the synthesis of complex benzofuran systems, which are essential in medicinal chemistry. Novel methods for constructing benzofuran rings have been discovered, which could be applied to synthesize a series of polycyclic benzofuran compounds with diverse biological activities .

Drug Lead Compounds

Benzofuran derivatives are considered potential natural drug lead compounds due to their broad range of biological activities. The compound could serve as a starting point for the development of new drugs, with the possibility of optimizing its structure to enhance its pharmacological profile .

Natural Product Synthesis

The structural motif of benzofuran is present in many significant natural products and medicines. The compound could be used in the synthesis of natural product analogs, contributing to the discovery of new drugs with improved efficacy and safety profiles .

Pharmacological Research

Given the diverse pharmacological activities of benzofuran derivatives, the compound can be a valuable tool in pharmacological research. It can help in understanding the relationship between structure and bioactivity, aiding in the design of more effective drugs .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-14(17-9-12-3-1-2-4-15(12)23-17)7-8-19-18(22)13-10-16(24-20-13)11-5-6-11/h1-4,9-11,14,21H,5-8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKVHEBZNRNMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

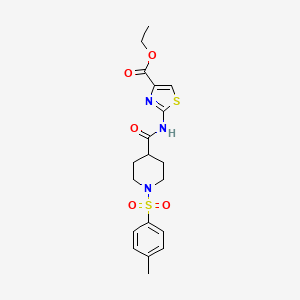

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2900104.png)

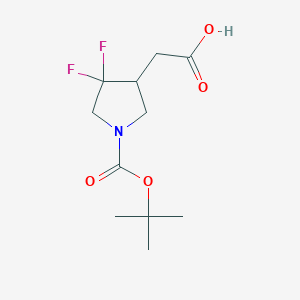

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)

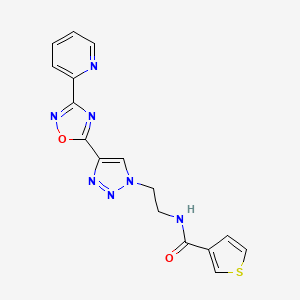

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)